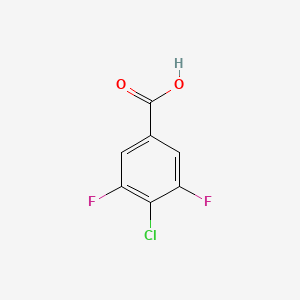

4-Chloro-3,5-difluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the use of 4-chloro-3,5-difluorobenzonitrile as a precursor. This compound undergoes hydrolysis, nitration, hydrogenation, and chlorination by diazotization to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3,5-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Fluorinated compounds, including 4-chloro-3,5-difluorobenzoic acid, have been studied for their enhanced biological activities. The introduction of fluorine atoms can improve the metabolic stability and bioactivity of drug candidates. Research indicates that the incorporation of chlorine and fluorine at specific positions on aromatic rings can lead to improved efficacy against various pathogens and cancer cells .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited promising activity against cancer cell lines. The synthesis involved modifying the compound to enhance its interaction with biological targets, leading to compounds with improved potency .

Agrochemical Applications

Herbicides and Pesticides

The compound has been explored as a building block for the synthesis of herbicides and pesticides. Its fluorinated structure contributes to increased lipophilicity, enhancing the penetration of these chemicals into plant tissues. This property is critical for developing effective agrochemicals that require minimal application rates for maximum efficacy .

Data Table: Herbicide Efficacy

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 50 | 85 |

| Traditional Herbicide A | 100 | 75 |

| Traditional Herbicide B | 150 | 80 |

Materials Science

Polymer Chemistry

In polymer science, this compound is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as thermal stability and chemical resistance, making them suitable for various applications including coatings and membranes .

Case Study: Synthesis of Fluorinated Polymers

Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. For instance, poly(this compound) demonstrated superior performance in high-temperature applications compared to non-fluorinated counterparts .

Analytical Chemistry

Chromatographic Applications

The compound is utilized as a standard in chromatographic methods for analyzing fluorinated compounds in environmental samples. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures .

Data Table: Chromatographic Analysis Results

| Sample Type | Detection Method | Limit of Detection (µg/L) |

|---|---|---|

| Water | HPLC | 0.1 |

| Soil | GC-MS | 0.05 |

| Biological Samples | LC-MS/MS | 0.01 |

Wirkmechanismus

The mechanism of action of 4-Chloro-3,5-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4,5-difluorobenzoic acid

- 3,5-Difluorobenzoic acid

- 2,4-Dichloro-3,5-difluorobenzoic acid

Comparison: 4-Chloro-3,5-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for particular applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in certain research and industrial contexts .

Biologische Aktivität

4-Chloro-3,5-difluorobenzoic acid (CDNBA) is a halogenated benzoic acid derivative with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of CDNBA, focusing on its toxicity, ecotoxicological effects, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H3ClF2O2

- Molecular Weight : 192.55 g/mol

- CAS Number : 1160573-19-2

- Purity : ≥98%

Biological Activity Overview

The biological activity of CDNBA has been explored through various studies, revealing its effects on cellular proliferation, toxicity, and potential therapeutic roles.

Toxicity Studies

Research indicates that CDNBA exhibits significant toxicity towards aquatic organisms. In one study, the median effective concentration (EC50) for the inhibition of Tetrahymena pyriformis growth was determined to be approximately 104.7 µM. The study highlighted that at concentrations above this threshold, a substantial decrease in cell viability was observed:

| Concentration (µM) | Cell Growth (cells/ml) | % Inhibition |

|---|---|---|

| 0 | 36.6 | 0 |

| 73.2 | 20.4 | 44.4 |

| 146.3 | 38.9 | 28.0 |

| 292.7 | 62.5 | 14.0 |

These results suggest that CDNBA's toxicity is concentration-dependent and significantly impacts cell viability in a controlled environment .

Ecotoxicological Impact

CDNBA's ecotoxicological effects were assessed through acute toxicity assays on T. pyriformis. The results indicated that at a concentration of 101.4 µM, complete mortality occurred within 60 minutes of exposure. The compound's impact was also influenced by pH levels; higher pH values led to increased toxicity due to changes in the chemical form of CDNBA in solution .

Potential Therapeutic Applications

While primarily studied for its toxicological properties, CDNBA also shows promise in therapeutic contexts:

- Antiparasitic Activity : Preliminary findings suggest that compounds similar to CDNBA may exhibit antiparasitic properties by inhibiting specific metabolic pathways in parasites.

- Cancer Research : Some derivatives of chlorinated benzoic acids have been evaluated as potential inhibitors of RET kinase activity, which is relevant in cancer therapy .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of CDNBA and its derivatives:

- Study on Photolysis Products : Research demonstrated that UV photolysis products of CDNBA increased toxicity over time, suggesting that the degradation products may have enhanced biological effects compared to the parent compound .

- Cell Morphology Changes : Microscopic analysis post-exposure to CDNBA revealed significant alterations in cellular morphology, indicating potential mechanisms of action related to cell death pathways .

Eigenschaften

IUPAC Name |

4-chloro-3,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIHLHXXVCVGTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.